3-Ammoniopropyl(2-hydroxyethyl)ammonium
CAS No.:
Cat. No.: VC19747790
Molecular Formula: C5H16N2O+2
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H16N2O+2 |
|---|---|
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | 3-azaniumylpropyl(2-hydroxyethyl)azanium |
| Standard InChI | InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2/p+2 |
| Standard InChI Key | GHKSKVKCKMGRDU-UHFFFAOYSA-P |
| Canonical SMILES | C(C[NH3+])C[NH2+]CCO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a propane-1,3-diamine backbone substituted with a 2-hydroxyethyl group at the primary amine, resulting in the molecular formula . This structure enables dual protonation states under physiological conditions, with a predicted pKa of 14.79 . The hydroxyl group facilitates hydrogen bonding, while the amine groups participate in cationic interactions, making it highly soluble in polar solvents (≥1,000 g/L in water at 20°C) .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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δ 3.4–3.6 ppm: Hydroxyethyl group protons .
Infrared (IR) spectra show characteristic stretches at 3,700–3,000 cm (N–H/O–H) and 1,750–1,600 cm (C=O/N–H) .
Synthesis and Purification Strategies
Solvent-Free Amine-Acid Condensation
A scalable method involves reacting 1,3-propanediamine with 2-chloroethanol under reflux conditions (80°C, 6 h), achieving yields >85% . Key steps include:
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Neutralization: Controlled addition of hydrochloric acid to maintain pH 7–8.
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Lyophilization: Freeze-drying to remove water and unreacted reagents .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Maximizes SN2 substitution |
| Molar Ratio (Diamine:Chloroethanol) | 1:1.2 | Prevents oligomerization |
| Reaction Time | 5–7 h | Balances completion vs. degradation |
Alternative Pathways
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Reductive Amination: Using ethylene oxide and 1,3-propanediamine with Raney nickel catalyst (60°C, 3 h) .
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Enzymatic Synthesis: Lipase-mediated coupling in non-aqueous media, though yields remain modest (≤45%) .
Biological and Functional Applications
Pharmaceutical Applications
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Drug Solubilization: Enhances bioavailability of poorly soluble antineoplastic agents (e.g., paclitaxel) by 12-fold through micelle formation .
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Enzyme Modulation: Inhibits acetylcholinesterase (IC = 48 µM) via cationic interaction with the catalytic triad .
Agricultural Chemistry
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Nitrification Inhibition: Reduces soil ammonium oxidation rates by 65% over 30 days at 50 ppm, outperforming dicyandiamide .
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Synergistic Formulations: Combined with thiourea derivatives, extends nitrogen retention in urea fertilizers by 40% .
Materials Science
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Ionic Liquid Synthesis: Serves as a precursor for protic ionic liquids with tunable hydrophilicity (e.g., tris(2-hydroxyethyl)ammonium lactate) .
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Polymer Modification: Incorporated into epoxy resins improves crosslinking density by 22%, enhancing thermal stability ( increase from 78°C to 94°C) .
Comparative Analysis with Structural Analogues
Table 3: Performance Metrics vs. Related Ammonium Compounds
| Compound | MIC (µg/mL) E. coli | Thermal Stability () | Biodegradability (28-day BOD) |
|---|---|---|---|
| 3-Ammoniopropyl(2-hydroxyethyl)ammonium | 12.5 | 250°C | 78% |
| Benzalkonium chloride | 5.8 | 180°C | <10% |
| Choline acetate | 45.3 | 220°C | 92% |
Key advantages include balanced antimicrobial efficacy (MIC 12.5 µg/mL against E. coli) and high biodegradability (78% BOD in 28 days) , addressing limitations of traditional quaternary ammonium compounds.
Future Directions
Ongoing research focuses on:
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Computational Design: Machine learning models predicting substituent effects on biofilm inhibition (R = 0.89 in preliminary trials) .
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Green Chemistry Applications: Solvent-free synthesis of chiral ionic liquids for asymmetric catalysis .
This compound’s multifunctionality positions it as a cornerstone for developing next-generation antimicrobials, smart fertilizers, and biodegradable polymers. Continued exploration of structure-activity relationships will unlock novel applications in sustainable technology .
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